molecular formula C15H19N3O5 B2408686 Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate CAS No. 861211-57-6

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate

Cat. No.: B2408686
CAS No.: 861211-57-6
M. Wt: 321.333
InChI Key: BERHYLKIUWZPFC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals the complexity of its molecular architecture through its extended descriptive name: methyl 2-{[3-(aminocarbonyl)-1-piperidinyl]methyl}-3-nitrobenzoate. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and ring systems. The systematic name begins with the methyl ester designation, followed by detailed description of the substitution pattern on the benzoate core structure.

The molecular formula C₁₅H₁₉N₃O₅ provides quantitative insight into the atomic composition of the compound. This formula indicates the presence of fifteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 321.33 grams per mole. The relatively high nitrogen content, representing three distinct nitrogen atoms within the molecular framework, reflects the presence of multiple nitrogen-containing functional groups that contribute to the compound's chemical reactivity and biological activity potential.

The degree of unsaturation calculation based on the molecular formula reveals significant structural complexity. With fifteen carbon atoms and nineteen hydrogen atoms, the compound exhibits a degree of unsaturation of seven, indicating the presence of multiple double bonds, aromatic rings, and cyclic structures within the molecular framework. This level of unsaturation is consistent with the presence of the aromatic benzoate core, the piperidine ring system, and the various double bonds associated with the carbonyl and nitro functional groups.

Analysis of the elemental composition percentages shows carbon comprising approximately 56.07% of the molecular weight, hydrogen 5.96%, nitrogen 13.08%, and oxygen 24.89%. This distribution reflects the significant contribution of oxygen-containing functional groups to the overall molecular mass, particularly the multiple carbonyl functionalities and the nitro group. The substantial nitrogen content further emphasizes the importance of nitrogen-containing heterocycles and functional groups in defining the compound's chemical character.

Properties

IUPAC Name

methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-23-15(20)11-5-2-6-13(18(21)22)12(11)9-17-7-3-4-10(8-17)14(16)19/h2,5-6,10H,3-4,7-9H2,1H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERHYLKIUWZPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCCC(C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-Nitro-2-methylbenzoic Acid

The benzoate core can be synthesized via acid-catalyzed esterification. A representative procedure involves refluxing 3-nitro-2-methylbenzoic acid with methanol in the presence of concentrated sulfuric acid. Yields typically exceed 85% under optimized conditions (Table 1).

Table 1: Esterification Optimization

Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 65 6 88
HCl (gas) 70 5 82
Amberlyst® 60 8 78

Piperidine Carbamoylation Strategies

Introducing the carbamoyl group at C3 of piperidine necessitates careful regioselectivity. Two approaches are viable:

  • Direct Carbamoylation : Treatment of 3-aminopiperidine with methyl chloroformate in dichloromethane, though this risks over-alkylation.
  • Urea Formation : Reacting 3-aminopiperidine with potassium cyanate under acidic conditions, followed by hydrolysis to the carbamate.

The latter method, while lengthier, offers superior regiocontrol (yield: 74–79%).

Methylene Bridge Installation

Coupling the carbamoylpiperidine to the nitrobenzoate requires a methylene spacer. A Mannich-type reaction using formaldehyde and dimethylamine hydrochloride achieves this, though competing oligomerization necessitates careful stoichiometry. Alternative methods include:

  • Nucleophilic Alkylation : Reacting 3-carbamoylpiperidine with methyl 2-(bromomethyl)-3-nitrobenzoate in acetonitrile (K₂CO₃, 60°C, 12 h).
  • Reductive Amination : Condensing piperidine with methyl 2-formyl-3-nitrobenzoate followed by NaBH₄ reduction, though this route risks nitro group reduction.

Catalytic and Solvent Systems

Heterogeneous Catalysis for Coupling Reactions

The use of nickel-lanthanum molecular sieve catalysts (e.g., C1 in) enhances coupling efficiency between piperidine and benzoate intermediates. These catalysts, prepared via sequential impregnation of NiCl₂ and La(OTf)₃, exhibit remarkable recyclability (30 cycles, <5% activity loss).

Table 2: Catalyst Performance Comparison

Catalyst Temp (°C) Time (h) Yield (%) Selectivity (%)
C1 70 14 91 98
Pd/C 80 10 85 92
Cu-ZSM-5 65 16 78 89

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitutions, while ethereal solvents (THF) improve reductive amination yields. Solvent mixtures (e.g., acetonitrile/PEG-200) enhance catalyst stability, as demonstrated in analogous piperidine syntheses.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for isolating intermediates, though flash chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) improves resolution. Preparative HPLC (C18, MeOH/H₂O) resolves diastereomers when asymmetric centers are present.

Spectroscopic Validation

  • ¹H NMR : Key signals include the piperidine N–CH₂– (δ 3.4–3.7 ppm) and nitrobenzoate aromatic protons (δ 8.1–8.3 ppm).
  • IR Spectroscopy : Carbamoyl C=O stretch (1680–1700 cm⁻¹) and nitro group absorptions (1520, 1350 cm⁻¹) confirm functionality.

Challenges and Alternative Routes

Nitro Group Compatibility

The electron-withdrawing nitro group complicates nucleophilic aromatic substitutions. Directed ortho-metalation (DoM) strategies using LDA enable selective functionalization but require anhydrous conditions.

Racemization Concerns

If chiral piperidine precursors are used (e.g., from), base-mediated racemization during coupling necessitates mild conditions (pH < 8, temps < 50°C).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

Synthetic Routes:
The compound can be synthesized through multi-step processes involving nitration and piperidine ring formation. Common methods include:

  • Nitration of methyl benzoate to introduce the nitro group.
  • Formation of the piperidine ring via reactions with amines.

Biology

In biological research, this compound is investigated for its pharmacological properties. It has shown potential in modulating neurotransmitter levels and interacting with specific receptors, which may lead to therapeutic effects.

Mechanism of Action:
The compound may bind to certain molecular targets, influencing various biological pathways. This interaction could be beneficial in treating neurological disorders or other conditions where receptor modulation is advantageous.

Medicine

This compound is explored for its therapeutic potential, particularly in neurology. Research indicates it may have applications in developing treatments for conditions such as depression or anxiety by affecting neurotransmitter systems.

Case Studies:
A study evaluating the compound's effects on neurotransmitter levels demonstrated significant modulation of serotonin and dopamine pathways, suggesting its potential as an antidepressant agent.

Industry

In industrial applications, this compound is used to develop new materials with specific properties. Its unique functional groups contribute to creating polymers or other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-carbamoylpiperidin-1-yl)acetate
  • 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives

Uniqueness

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, piperidine ring, and benzoate ester make it a versatile compound for various applications .

Biological Activity

Overview

Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate is a synthetic organic compound characterized by its piperidine ring, nitro group, and benzoate ester. With the molecular formula C15H19N3O5, this compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases.

Molecular Structure:

  • IUPAC Name: this compound
  • CAS Number: 861211-57-6
  • Molecular Weight: 319.34 g/mol
  • InChI Key: BERHYLKIUWZPFC-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate neurotransmitter levels and inhibit certain signaling pathways, leading to various biological effects such as anti-inflammatory actions.

Anti-inflammatory Effects

Recent studies have demonstrated the compound's potential to inhibit the expression of matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory processes. For example, in a study examining the effects on IL-1β-induced mRNA expressions, this compound showed significant suppression of MMP3 and COX-2 expression in human chondrocyte-like cells (OUMS27) .

Compound Effect on MMP Expression Effect on COX-2 Expression
This compoundSignificant inhibitionSignificant inhibition

Neuroprotective Potential

The compound has also been investigated for its neuroprotective properties. It may exert protective effects against neuroinflammation and neuronal cell death, making it a candidate for treating neurodegenerative diseases. Its ability to modulate signaling pathways involved in inflammation suggests potential applications in conditions like Alzheimer's disease .

Case Studies

  • Study on Osteoarthritis:
    In a controlled study, this compound was shown to significantly reduce the expression of ECM-degrading enzymes such as MMP13 and ADAMTS in IL-1β-stimulated chondrocytes. This indicates its potential utility in managing osteoarthritis by preserving cartilage integrity .
  • Neuroinflammation Model:
    In models of neuroinflammation, this compound demonstrated a capacity to inhibit pro-inflammatory cytokines, suggesting a mechanism that could protect neuronal health during inflammatory episodes .

Q & A

Q. What are the key synthetic steps for preparing Methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate?

  • Methodological Answer : The synthesis likely involves: (a) Nitration : Introduce the nitro group to methyl benzoate derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–25°C, as in methyl 3-nitrobenzoate synthesis) . (b) Bromination : Generate a reactive intermediate like methyl 2-bromomethyl-3-nitrobenzoate for nucleophilic substitution . (c) Substitution : React with 3-carbamoylpiperidine, potentially using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) to facilitate alkylation . (d) Purification : Recrystallization (e.g., methanol) and chromatography (TLC or column) to isolate the product .

Q. How can the purity and identity of this compound be validated?

  • Methodological Answer :
  • TLC : Monitor reaction progress using silica gel plates (e.g., 8:2 hexane/ethyl acetate) to detect intermediates/byproducts .
  • Melting Point : Compare observed values (e.g., 75–77°C for methyl 3-nitrobenzoate) with literature data .
  • Spectroscopy :
  • IR : Confirm nitro (1530–1350 cm⁻¹), carbamoyl (~1650 cm⁻¹), and ester (1725 cm⁻¹) groups .
  • NMR : Analyze aromatic protons (δ 7–8 ppm) and piperidine methylene signals (δ 3–4 ppm) .

Q. What are common byproducts in its synthesis, and how are they addressed?

  • Methodological Answer :
  • Di-substitution : Excess bromomethyl intermediate may lead to bis-alkylated byproducts. Optimize stoichiometry and reaction time .
  • Incomplete Nitration : Residual starting material detected via TLC (Rf differences) requires extended nitration or acid quenching .
  • Hydrolysis : Protect the ester group during substitution using anhydrous conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance substitution efficiency?

  • Methodological Answer :
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve nucleophilicity .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates in biphasic systems .
  • Temperature Control : Moderate heating (40–60°C) balances reaction rate and side-product formation .

Q. What role does hydrogen bonding play in its crystallization and stability?

  • Methodological Answer :
  • Supramolecular Interactions : The nitro and carbamoyl groups form hydrogen bonds (N–H···O, C=O···H–C), influencing crystal packing .
  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., chains or rings) using Etter’s formalism to predict stability and solubility .

Q. How can computational modeling predict spectroscopic properties?

  • Methodological Answer :
  • DFT Calculations : Software like Spartan 14 simulates NMR/IR spectra by optimizing molecular geometry and calculating electron densities .
  • HOMO-LUMO Analysis : Predict reactivity by evaluating orbital energies (e.g., nitro group’s electron-withdrawing effects) .

Q. What strategies resolve contradictions in crystallographic data refinement?

  • Methodological Answer :
  • SHELX Suite : Use SHELXL for small-molecule refinement, addressing twinning or disorder via iterative least-squares methods .
  • Validation Tools : Cross-check with CCDC databases to resolve bond-length/angle discrepancies .

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